1-[(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-1H-1,2,3-triazole
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Overview
Description
1-[(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-1H-1,2,3-triazole is a complex organic compound that features a unique structure combining a triazole ring, an azetidine ring, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized via a ring-closing reaction involving a suitable precursor.
Coupling Reactions: The triazole and azetidine rings are then coupled with the methanone group through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole or azetidine rings can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-[(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-1H-1,2,3-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: This compound shares a similar aromatic structure but lacks the triazole and azetidine rings.
4-Chloromethcathinone: A stimulant drug with a different functional group arrangement.
Vanillin Acetate: An aromatic compound used in flavoring and fragrance industries.
Uniqueness
What sets 1-[(1-{4'-methyl-[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)methyl]-1H-1,2,3-triazole apart is its combination of the triazole and azetidine rings with a methanone group
Properties
IUPAC Name |
[4-(4-methylphenyl)phenyl]-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-15-2-4-17(5-3-15)18-6-8-19(9-7-18)20(25)23-12-16(13-23)14-24-11-10-21-22-24/h2-11,16H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMDSGGNDUQKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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